Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine
Overview
Description
Scientific Research Applications
In Situ Spectroelectrochemical Investigations
The study by Hua et al. (2016) focused on the redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand and its incorporation into a metal-organic framework (MOF). This research demonstrated the utility of in situ spectroelectrochemical methods in assessing electroactive MOFs, providing insights into electronic delocalization in such systems. This could hint at applications in electronic materials or sensors based on structural analogs of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine (Hua et al., 2016).
Novel Multicomponent Synthesis
Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines and their bis-derivatives using a three-component reaction catalyzed by an ionic liquid supported on functionalized nanosilica. Such methodologies could be applicable for synthesizing derivatives of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine, potentially leading to new materials or pharmaceuticals with enhanced properties (Rahmani et al., 2018).
Copper(I) Complexes with Novel Ligands
Dehghanpour et al. (2007) synthesized and characterized copper(I) complexes with new ligands, including pyridin-2-ylmethylene-amine derivatives. Such studies are crucial for developing coordination compounds with potential applications in catalysis, materials science, and as biological agents (Dehghanpour et al., 2007).
Spectral Characterization and Properties
Renuga et al. (2014) investigated the Fourier transform infrared (FT-IR) and FT-Raman spectra of a compound structurally similar to Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine. Their work, focusing on vibrational frequencies and electronic spectra, underlines the importance of such analyses in understanding the structural and electronic properties of chemical compounds, which could be extended to study the properties of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine and its derivatives (Renuga et al., 2014).
properties
IUPAC Name |
N,N-dimethyl-3-phenyl-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c1-19(2)13-12(10-6-4-3-5-7-10)8-11(9-18-13)14(15,16)17/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWOMUMADIKWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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